PFPA's ability to react with hydroxyl (-OH) groups makes it a valuable tool for derivatizing various analytes in analytical chemistry. This process modifies the analyte's chemical properties, enhancing its detectability or separation characteristics in techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
PFPA's reactivity with amines allows researchers to derivatize and detect them in complex biological samples. This application is particularly useful in neuroscience research for studying the presence and distribution of specific neurotransmitters within the brain.
Similar to its application in amine detection, PFPA can derivatize dopamine metabolites for improved analysis using GC. This approach allows researchers to investigate dopamine metabolism in various biological systems.
Pentafluoropropionic anhydride is a perfluorinated organic compound with the chemical formula CFO. It is characterized by its high reactivity and volatility, making it a valuable reagent in organic synthesis, particularly in the derivatization of amines and alcohols. The compound is a colorless liquid that exhibits corrosive properties and reacts violently with water, releasing toxic fumes. Its structure features a propionic acid moiety with five fluorine atoms attached, contributing to its unique chemical behavior and stability under various conditions .
The biological activity of pentafluoropropionic anhydride is primarily associated with its role in the derivatization of biologically relevant amines and amino acids. This derivatization enhances the detection sensitivity and specificity in analytical methods such as liquid chromatography-tandem mass spectrometry. Studies have demonstrated that derivatives formed from histamine and other amines exhibit stability in biological matrices, allowing for accurate quantification in complex samples like plasma and urine .
Pentafluoropropionic anhydride can be synthesized through several methods, including:
Pentafluoropropionic anhydride has several applications across different fields:
Interaction studies involving pentafluoropropionic anhydride focus on its reactivity with various biological molecules. For example, research has shown that this compound can effectively derivatize primary and secondary amines, resulting in derivatives that are suitable for mass spectrometric analysis. These studies highlight the compound's utility in understanding metabolic pathways and the behavior of neurotransmitters in biological systems .
Pentafluoropropionic anhydride shares similarities with other perfluorinated compounds but is unique due to its specific reactivity profile. Here are some comparable compounds:
Compound Name | Formula | Unique Features |
---|---|---|
Perfluoroacetic Anhydride | CFO | Less reactive than pentafluoropropionic anhydride; used for similar derivatization purposes. |
Perfluorobutyric Anhydride | CFO | Larger carbon chain; exhibits similar reactivity but different applications. |
Trifluoroacetic Anhydride | CFO | Smaller molecular size; commonly used for peptide synthesis but less stable than pentafluoropropionic anhydride. |
Pentafluoropropionic anhydride stands out due to its high stability and efficiency in forming derivatives suitable for analytical applications, making it particularly valuable in biochemical research and analytical chemistry .
The official International Union of Pure and Applied Chemistry nomenclature for this compound is 2,2,3,3,3-pentafluoropropanoyl 2,2,3,3,3-pentafluoropropanoate [1] [5] [23]. This systematic name precisely describes the structural arrangement of the molecule, indicating the presence of two pentafluoropropanoyl moieties connected through an anhydride linkage [1]. The nomenclature reflects the compound's derivation from pentafluoropropanoic acid, where two acid molecules have undergone dehydration to form the corresponding anhydride [2].
The compound is recognized by numerous synonyms in chemical literature and commercial databases [1] [4]. The most commonly employed alternative designation is Perfluoropropionic anhydride, which emphasizes the complete fluorination of the propyl chain [1] [4]. Additional recognized synonyms include Pentafluoropropanoic anhydride, Pentafluoropropionic acid anhydride, and Perfluoropropionic acid anhydride [1] [2] [4]. The systematic chemical nomenclature also encompasses Propanoic acid, pentafluoro-, anhydride and Propionic acid, pentafluoro-, anhydride, which reflect alternative naming conventions based on the parent carboxylic acid structure [1] [2].
Nomenclature Type | Designation |
---|---|
International Union of Pure and Applied Chemistry Name | 2,2,3,3,3-pentafluoropropanoyl 2,2,3,3,3-pentafluoropropanoate |
Common Name | Pentafluoropropionic anhydride |
Primary Synonym | Perfluoropropionic anhydride |
Alternative Synonyms | Pentafluoropropanoic anhydride; Pentafluoropropionic acid anhydride; Perfluoropropionic acid anhydride |
Systematic Alternatives | Propanoic acid, pentafluoro-, anhydride; Propionic acid, pentafluoro-, anhydride |
The molecular formula of pentafluoropropionic anhydride is C₆F₁₀O₃, representing a compound with six carbon atoms, ten fluorine atoms, and three oxygen atoms [1] [2] [4]. The molecular weight is precisely 310.0464 grams per mole, as determined through high-resolution mass spectrometry analysis [2] [5]. The structural arrangement consists of two pentafluoropropyl chains connected through a central anhydride functional group, creating a symmetrical molecular architecture [1] [25].
The compound exhibits an achiral molecular structure with no defined stereocenters, resulting in the absence of optical activity [25]. The stereochemical analysis reveals zero E/Z centers and no configurational isomers, indicating that pentafluoropropionic anhydride exists as a single constitutional isomer [25]. The molecular geometry is characterized by the presence of 13 hydrogen bond acceptor sites, reflecting the high electronegativity of the fluorine substituents and the oxygen atoms within the anhydride linkage [3].
The Simplified Molecular Input Line Entry System representation of the compound is C(=O)(C(C(F)(F)F)(F)F)OC(=O)C(C(F)(F)F)(F)F, which provides a linear notation describing the connectivity and bonding patterns [5] [23] [25]. The International Chemical Identifier key XETRHNFRKCNWAJ-UHFFFAOYSA-N serves as a unique molecular identifier that facilitates database searches and chemical information retrieval [1] [2] [5].
Structural analysis indicates that the compound possesses four rotatable bonds, providing conformational flexibility around the central anhydride linkage and the carbon-carbon bonds within the propyl chains [3]. The topological polar surface area measures 43.4 square angstroms, reflecting the molecular surface area occupied by polar atoms and their attached hydrogen atoms [3]. The formal charge of the molecule is zero, consistent with its neutral electronic state [3].
Structural Parameter | Value |
---|---|
Molecular Formula | C₆F₁₀O₃ |
Molecular Weight | 310.0464 g/mol |
Hydrogen Bond Acceptors | 13 |
Rotatable Bonds | 4 |
Topological Polar Surface Area | 43.4 Ų |
Stereochemistry | Achiral |
Defined Stereocenters | 0 |
Optical Activity | None |
Pentafluoropropionic anhydride is officially registered under Chemical Abstracts Service Registry Number 356-42-3, which serves as the primary identifier for regulatory and commercial purposes [1] [2] [4]. This registration number was established to provide unambiguous identification of the compound across global chemical databases and regulatory frameworks [9] [11]. The compound maintains consistent recognition across multiple international chemical registries and classification systems [4] [11].
The European Inventory of Existing Commercial Chemical Substances assigns the number 206-604-2 to pentafluoropropionic anhydride, indicating its status as a recognized chemical substance within European Union regulatory frameworks [1] [4] [9]. The Food and Drug Administration Unique Ingredient Identifier 0LFE7U11O5 provides specific recognition within United States pharmaceutical and chemical regulatory systems [1] [4] [5]. Additional registry identifications include the Molecular Design Limited Number MFCD00000429 and the Beilstein Registry Number 1806446 [4] [5] [11].
International transportation and hazard classification systems recognize pentafluoropropionic anhydride under United Nations Number 3265, categorizing it within the corrosive substances classification [11] [17]. The European Agreement concerning the International Carriage of Dangerous Goods by Road assigns the classification 8,III, indicating corrosive properties with moderate hazard potential [11] [17]. The Global Harmonized System of Classification and Labelling of Chemicals designates multiple hazard categories, including Category 1B for skin corrosion, Category 1 for serious eye damage, Category 3 for respiratory tract irritation, and Category 4 for acute inhalation toxicity [10] [20].
The Environmental Protection Agency Substance Registry System maintains comprehensive records for pentafluoropropionic anhydride under its Chemical Abstracts Service number, ensuring regulatory compliance and environmental monitoring capabilities [4] [22]. The National Cancer Institute assigns the designation NSC 174167 for research and database purposes [1] [4]. The United Nations Standard Products and Services Code 12352100 categorizes the compound within the appropriate commercial classification system [4].
Registry System | Identifier |
---|---|
Chemical Abstracts Service Registry Number | 356-42-3 |
European Inventory of Existing Commercial Chemical Substances Number | 206-604-2 |
Food and Drug Administration Unique Ingredient Identifier | 0LFE7U11O5 |
United Nations Number | UN3265 |
European Agreement concerning the International Carriage of Dangerous Goods by Road Classification | 8,III |
Molecular Design Limited Number | MFCD00000429 |
Beilstein Registry Number | 1806446 |
National Cancer Institute Number | NSC 174167 |
Environmental Protection Agency Substance Registry | Pentafluoropropionic anhydride (356-42-3) |
United Nations Standard Products and Services Code | 12352100 |
Distributed Structure-Searchable Toxicity Database Substance Identifier | DTXSID70870515 |
Corrosive;Irritant